2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6OS/c1-10-12(17)3-2-4-13(10)20-14(24)9-25-16-22-21-15(23(16)18)11-5-7-19-8-6-11/h2-8H,9,18H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREQPNTYEUPOSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a triazole derivative that has garnered interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring, a pyridine moiety, and an acetamide group. The presence of these functional groups contributes to its biological activity. The molecular formula is , and it has been synthesized through various methods involving cyclization reactions and thioether formation .
1. Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds containing the triazole ring exhibit significant antifungal and antibacterial activity. For instance, related triazole compounds have demonstrated efficacy against various bacterial strains and fungal infections .
2. Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of triazole derivatives in models of neurodegenerative diseases such as Parkinson's disease (PD). A related compound, ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, was shown to prevent dopaminergic neuron degeneration induced by neurotoxins in animal models. This effect was attributed to its ability to inhibit alpha-synuclein aggregation, a hallmark of PD pathology .
3. Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. A study reported that certain triazolethiones exhibited cytotoxic effects against various cancer cell lines, including colon carcinoma and breast cancer cells, with IC50 values indicating significant potency . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Cell Signaling Modulation : It may interfere with signaling pathways that regulate cell survival and death.
Further studies are needed to clarify these mechanisms through detailed biochemical assays.
Case Study 1: Neuroprotection in PD Models
In vivo studies demonstrated that treatment with the related compound ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate resulted in increased levels of tyrosine hydroxylase (TH) and decreased alpha-synuclein expression in MPTP-treated mice. These findings suggest a protective role against neurodegeneration .
Case Study 2: Antimicrobial Efficacy
A series of triazole derivatives were tested for their antimicrobial activity against clinical isolates of bacteria and fungi. Results indicated that certain modifications to the triazole structure enhanced antimicrobial potency significantly compared to standard treatments .
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives, including the compound , have shown significant antibacterial and antifungal properties. The presence of the pyridine ring and the triazole moiety contributes to their bioactivity. For instance, studies indicate that compounds with similar structures exhibit potent activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| 28g | Antibacterial | 0.25–1 | |
| 31b | Antifungal | 0.5 | |
| 42a | Antibacterial | 7.2 |
Anticancer Potential
The triazole scaffold is also recognized for its anticancer properties. Compounds derived from triazoles have been reported to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of angiogenesis. The specific compound may act by targeting key enzymes involved in cancer metabolism or signaling pathways .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. The substitution pattern on the triazole ring and the attached phenyl groups significantly influences biological activity.
Key Findings from SAR Studies:
- Substituents on the pyridine ring enhance binding affinity to target enzymes.
- Alkyl chains on the sulfur atom can modulate solubility and permeability, affecting bioavailability.
- Electron-withdrawing groups on the aromatic rings generally increase antimicrobial potency .
Synthesis and Characterization
The synthesis of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide typically involves:
- S-Alkylation : The reaction between 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole and appropriate alkyl halides under basic conditions.
- Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Case Study 1: Antibacterial Activity Against MRSA
A series of triazole derivatives were synthesized and evaluated for their antibacterial activity against MRSA strains. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a new therapeutic agent .
Case Study 2: Anticancer Screening
In vitro studies showed that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., breast cancer, lung cancer). The mechanism was attributed to apoptosis induction via mitochondrial pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural variations among similar compounds include:
- Pyridine substitution position (pyridin-2-yl, pyridin-3-yl, pyridin-4-yl).
- Aryl/alkyl groups on the triazole ring (allyl, phenyl, substituted phenyl).
- Acetamide substituents (chloro, fluoro, methyl, methoxy).
Anti-Inflammatory Activity
- Electron-withdrawing groups (e.g., chloro, fluoro) on the arylacetamide enhance anti-inflammatory potency. For example, 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-chlorophenyl)acetamide (AS112) showed strong hydrophobic interactions with cyclooxygenase-2 (COX-2), correlating with in vivo efficacy .
- The 3-methylphenyl-substituted AS111 exhibited 1.28× higher activity than diclofenac in rat formalin edema models, attributed to optimized lipophilicity and target binding .
Antimicrobial and Antioxidant Activity
- Derivatives with 4-phenyltriazole and pyridin-4-yl groups (e.g., compound 5r ) demonstrated broad-spectrum antibacterial activity (MIC: 12.5–25 µg/mL against E. coli, S. aureus) .
- Electron-deficient aryl rings (e.g., nitro, chloro) improved antioxidant activity via radical scavenging. For instance, derivatives KA3, KA9, KA14 showed >70% hydrogen peroxide radical inhibition at 100 µM .
Anti-Exudative Activity
- Furan-2-yl-substituted triazoles (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives) reduced edema in rats by 40–60% at 10 mg/kg, comparable to diclofenac .
Q & A
Basic: What are the standard synthetic routes for this compound, and how can purity be ensured?
Answer:
The compound is synthesized via a multi-step process involving:
Alkylation of triazole-thione intermediates with α-chloroacetamides under alkaline conditions (KOH) to form the sulfanyl-acetamide backbone .
Paal-Knorr condensation to modify the 4-amino group of the triazole ring, introducing pyridine or other aromatic substituents .
Purity Assurance:
- Use HPLC with UV detection (λ = 254 nm) to monitor reaction progress.
- Recrystallization in ethanol/water mixtures improves crystallinity.
- 1H/13C-NMR and FT-IR confirm structural integrity (e.g., NH stretching at 3300–3400 cm⁻¹ for the acetamide group) .
Basic: What spectroscopic and computational methods validate its structure?
Answer:
- 1H-NMR : Key signals include δ 8.5–8.7 ppm (pyridin-4-yl protons), δ 4.2 ppm (sulfanyl-CH₂), and δ 2.3 ppm (methyl group on phenyl) .
- 13C-NMR : Carbonyl (C=O) at ~170 ppm and triazole carbons at 150–160 ppm .
- DFT calculations (B3LYP/6-31G*) predict bond angles/lengths, cross-validated with X-ray crystallography for related analogs .
Advanced: How can conflicting bioactivity data between in vitro and in vivo models be resolved?
Answer:
Discrepancies often arise from:
- Metabolic instability : In vivo models (e.g., rat anti-exudative assays) may show reduced efficacy due to rapid hepatic clearance .
- Solubility limitations : Use PAMPA assays to measure permeability and micronization to enhance bioavailability.
Example: A derivative with EC₅₀ = 12 µM in vitro showed only 40% efficacy in vivo; adding a PEGylated formulation increased efficacy to 65% .
Advanced: What strategies optimize anti-exudative activity via structural modifications?
Answer: Key modifications include:
- QSAR modeling identifies optimal substituents.
- In silico docking (AutoDock Vina) predicts binding to inflammatory targets like COX-2 .
Advanced: How to address low yield in the alkylation step during synthesis?
Answer: Low yields (~40%) in S-alkylation are common due to:
- Competitive oxidation of the triazole-thione. Mitigate by using inert atmospheres (N₂) and fresh KOH .
- Temperature control : Conduct reactions at 0–5°C to suppress side reactions.
- Alternative solvents : Replace ethanol with DMF to improve solubility of intermediates .
Basic: What in vivo models are used to evaluate anti-exudative activity?
Answer:
- Rat carrageenan-induced pleurisy : Measures exudate volume reduction (dose: 50–100 mg/kg, i.p.) .
- Histopathological scoring : Assesses neutrophil infiltration and edema .
Data Table (Example):
| Dose (mg/kg) | Exudate Reduction (%) | p-value |
|---|---|---|
| 50 | 35 ± 4 | <0.05 |
| 100 | 58 ± 6 | <0.01 |
Advanced: How does the compound’s stability vary under physiological conditions?
Answer:
- pH-dependent degradation : Stable at pH 7.4 (t₁/₂ = 8.2 hr) but degrades rapidly at pH < 5 (t₁/₂ = 1.5 hr) due to acetamide hydrolysis .
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
Analytical Method : LC-MS/MS quantifies degradation products (e.g., free triazole-thiol) .
Advanced: What mechanistic insights explain its dual activity in inflammation and oxidation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
